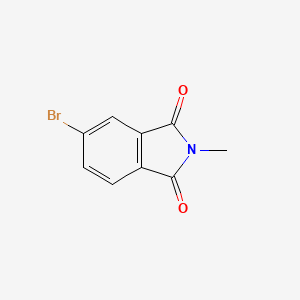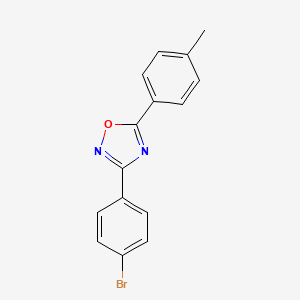
4-Bromo-N-methylphthalimide
Descripción general
Descripción
4-Bromo-N-methylphthalimide (4-BNMP) is an organic compound that has been used in a variety of scientific research applications. It is a brominated derivative of the phthalimide group, and is a colorless solid with a melting point of approximately 113°C. 4-BNMP is a versatile compound that can be used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent dye in molecular biology.
Aplicaciones Científicas De Investigación
Solvation Dynamics and Protein Research
4-Bromo-N-methylphthalimide and its derivatives are used in studying solvation dynamics in various mediums. For instance, Mandal et al. (2002) utilized 4-(N-bromoacetylamino)-phthalimide as a probe for studying solvation dynamics in proteins and microemulsions. They observed unique photophysics and solvation dynamics when the compound was covalently attached to proteins, demonstrating its utility in understanding protein interactions (Mandal et al., 2002).
Phosphorescence Efficiency in Organic Crystals
Research by Li et al. (2023) highlights the role of this compound in enhancing phosphorescence efficiency in doped organic crystals. They showed that hydrogen bonding plays a critical role in boosting phosphorescence efficiency in host-guest doping systems involving phthalimides, indicating potential applications in materials science and photophysics (Li et al., 2023).
Photodearomatization Studies
Kanaoka et al. (1985) explored the photodearomatization of N-methylphthalimide derivatives, including the study of structural changes upon irradiation in alcohol solutions. This research offers insights into the chemical properties and reactivity of such compounds under light exposure (Kanaoka et al., 1985).
Polymer Synthesis
The synthesis of novel organosoluble polyimides derived from derivatives of this compound has been a topic of research. Zhang et al. (2007) reported on the preparation of such polyimides, which showed excellent thermal stability and mechanical properties, indicating potential applications in the development of new materials (Zhang et al., 2007).
Electrochemical Detection Methods
Sajjan et al. (2020) developed an electrochemical method based on a novel phthalocyanine derivative for the detection of lead. This research demonstrates the application of this compound derivatives in environmental monitoring and analysis (Sajjan et al., 2020).
Excited State Interactions and Chemical Physics
The study of excited state interactions in 4-amino-N-methylphthalimide and its derivatives has been of interest. Chen and Topp (2002) investigated the jet-cooled dimers of 4-amino-N-methylphthalimide, revealing insights into proton transfer and hydrogen bonding in the excited state, which is significant for understanding complex chemical interactions (Chen & Topp, 2002).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of products derived from this compound have been explored in several studies. For example, Dumitrascu et al. (2005) described the cycloaddition reaction involving phthalazinium phenacylide and this compound, demonstrating applications in organic synthesis and structural chemistry (Dumitrascu et al., 2005).
Safety and Hazards
4-Bromo-N-methylphthalimide is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Protective measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation persists, medical advice or attention should be sought .
Mecanismo De Acción
Target of Action
Phthalimide-based compounds are often used in the synthesis of various organic compounds . The specific targets of these compounds can vary widely depending on the specific compound and its intended use.
Mode of Action
The mode of action of phthalimide-based compounds is typically through their reactivity with other compounds in organic synthesis reactions .
Biochemical Pathways
The specific biochemical pathways affected by phthalimide-based compounds would depend on the specific compound and its targets. These compounds are often used in the synthesis of other compounds, so their primary effects would be seen in the synthesis reactions they are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phthalimide-based compounds can vary widely depending on the specific compound. These properties would be influenced by factors such as the compound’s chemical structure and the route of administration .
Result of Action
The result of the action of phthalimide-based compounds would be the successful synthesis of the desired organic compound .
Action Environment
The action environment for phthalimide-based compounds would typically be a laboratory setting. Factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
5-bromo-2-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIQHTQYTDPHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355044 | |
| Record name | 4-Bromo-N-methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90224-73-0 | |
| Record name | 4-Bromo-N-methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-methylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)


![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)



![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)
